

Head-to-Head Comparison: GMB-475 vs. ABL001 in Targeting BCR-ABL1

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Compound of Interest

Compound Name: GMB-475

Cat. No.: B1192926

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In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), two innovative molecules, **GMB-475** and ABL001 (asciminib), have emerged as promising agents that employ an allosteric mechanism to inhibit the oncogenic BCR-ABL1 fusion protein. Both agents target the myristoyl pocket of the ABL1 kinase domain, a distinct site from the ATP-binding pocket targeted by traditional tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive head-to-head comparison of **GMB-475** and ABL001, summarizing their mechanisms of action, preclinical performance data, and the experimental protocols used to generate this data.

Introduction to GMB-475 and ABL001

GMB-475 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the BCR-ABL1 protein.[1][2] As a heterobifunctional molecule, it links a ligand that binds to the myristoyl pocket of ABL1 to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination and subsequent proteasomal degradation of BCR-ABL1.

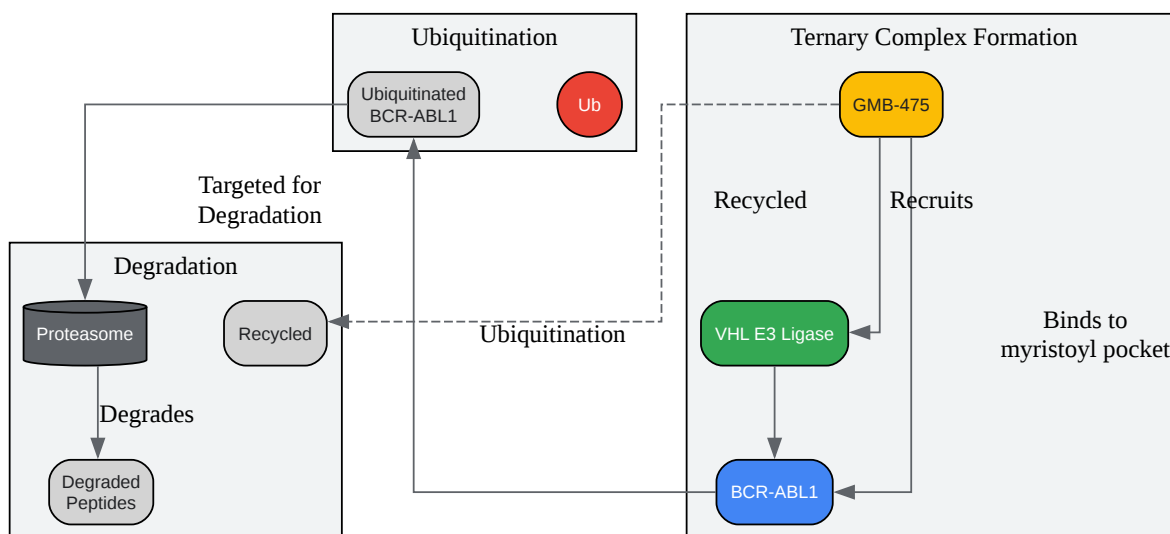
ABL001 (asciminib) is a small molecule inhibitor that also binds to the myristoyl pocket of ABL1.[3] By mimicking the natural myristoyl group, ABL001 induces a conformational change in the BCR-ABL1 protein, locking it in an inactive state and thereby inhibiting its kinase activity.[3] This allosteric inhibition mechanism allows ABL001 to be effective against some TKI-resistant mutations.

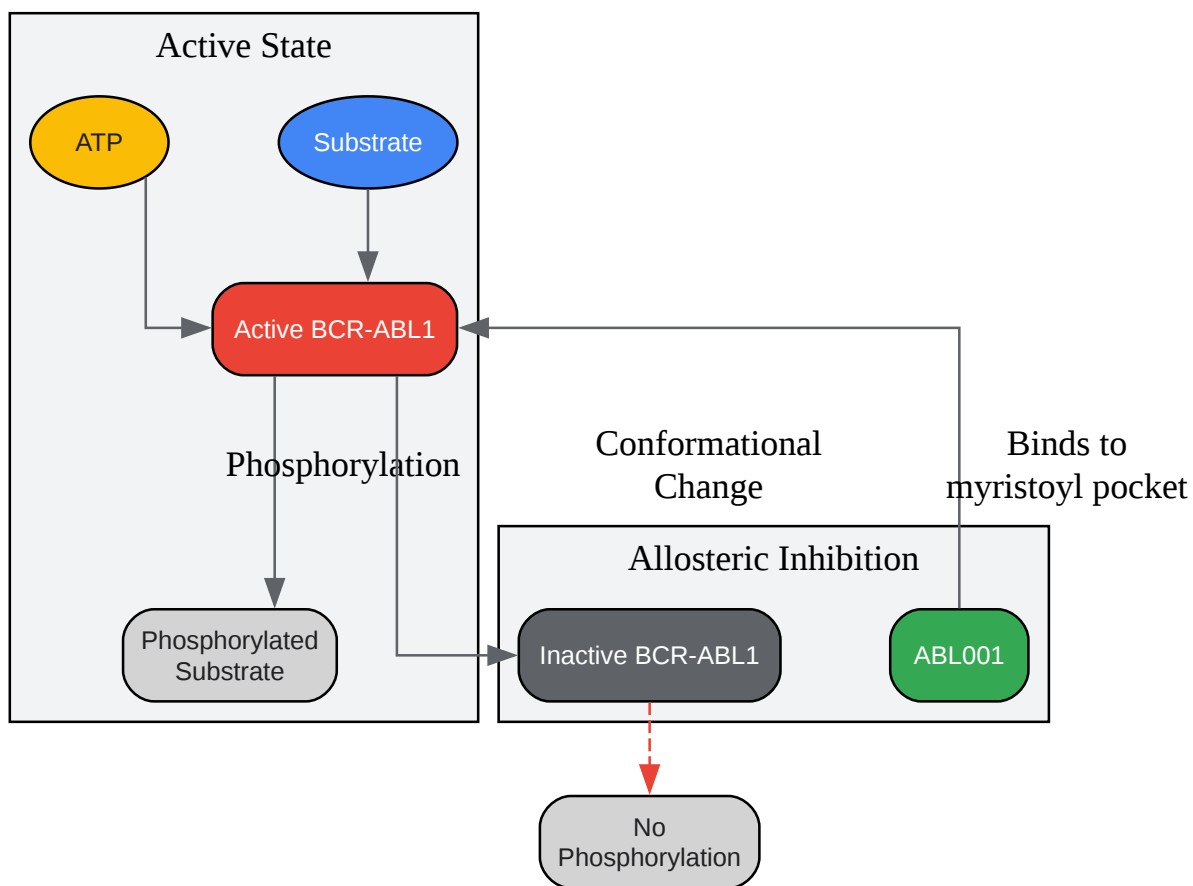
Mechanism of Action

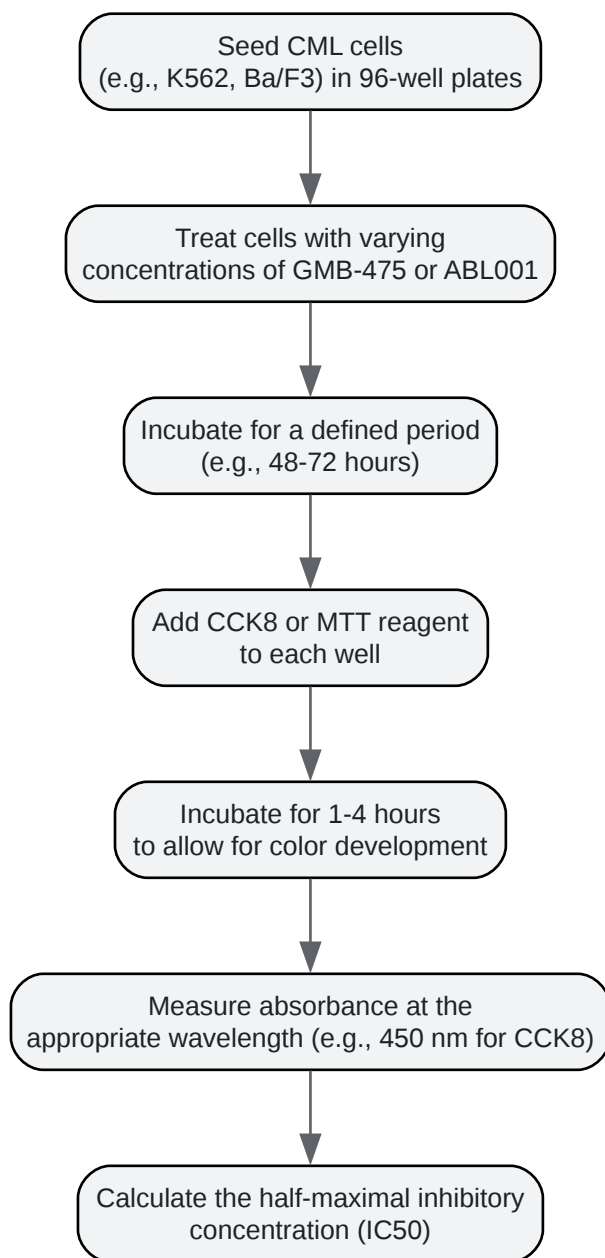
The distinct, yet related, mechanisms of action of **GMB-475** and ABL001 are a key differentiator. ABL001 acts as an inhibitor, while **GMB-475** actively removes the target protein from the cell.

GMB-475: PROTAC-mediated Degradation

GMB-475 leverages the cell's own ubiquitin-proteasome system to eliminate BCR-ABL1. This event-driven mechanism means that a single **GMB-475** molecule can catalytically induce the degradation of multiple BCR-ABL1 proteins.







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